molecular formula C23H31ClO4 B590339 6beta-Chloro-17-acetoxyprogesterone CAS No. 2658-74-4

6beta-Chloro-17-acetoxyprogesterone

Cat. No.: B590339
CAS No.: 2658-74-4
M. Wt: 406.947
InChI Key: DCVGANSDLNPXGO-LIASLNQGSA-N
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Description

6beta-Chloro-17-acetoxyprogesterone, also known as this compound, is a useful research compound. Its molecular formula is C23H31ClO4 and its molecular weight is 406.947. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

It is known that enzymes play a crucial role in metabolic pathways . Enzymes are protein catalysts that speed biochemical reactions by facilitating the molecular rearrangements that support cell function . The interaction of 6beta-Chloro-17-acetoxyprogesterone with these enzymes could potentially influence its role in biochemical reactions.

Cellular Effects

Similar compounds such as 17-β-estradiol have been shown to induce DNA double-strand breaks and elevate the level of reactive oxidative species in cells . These cellular alterations may contribute to the reduced viability of cells following treatment with this compound.

Molecular Mechanism

It is known that the structures and molecular mechanisms of enzymes involved in cholesterol C17 side-chain degradation are important for the biological interpretation of human metabolomic profiles . With this platform, we can predict the structures of enzymes involved in cholesterol C17 side-chain degradation and deduce the molecular mechanisms of action of these enzymes by molecular docking .

Temporal Effects in Laboratory Settings

Similar compounds such as 17-β-estradiol have been shown to have temporal effects on DNA repair, ROS production, Nrf2 activation, and apoptosis in cell lines .

Dosage Effects in Animal Models

Similar compounds such as 6-Methyl-17-Acetoxy-Progesterone have been shown to have dosage effects in animal models . A 60 mg daily dosage of 6-Methyl-17-Acetoxy-Progesterone resulted in 13% more ewes lambing to the first service than did a 50 mg dosage rate .

Metabolic Pathways

It is known that acylcarnitines are important markers in metabolic studies of many diseases, including metabolic, cardiovascular, and neurological disorders . The metabolic pathways involved in the synthesis and degradation of acylcarnitines, including branched-chain lipids and amino acids, could potentially be related to the metabolic pathways of this compound .

Transport and Distribution

It is known that similar compounds such as 17-β-estradiol have been shown to decrease NFκB-p65 expression, which could potentially influence the transport and distribution of this compound .

Subcellular Localization

It is known that similar compounds such as 17-β-estradiol have been shown to suppress both cAMP signaling in, and the proliferation of, certain cell types . This could potentially influence the subcellular localization of this compound.

Biological Activity

6beta-Chloro-17-acetoxyprogesterone, also known as chlormadinone acetate, is a synthetic progestin with significant biological activity. This compound has been studied extensively for its effects on reproductive health, particularly in relation to its use as a contraceptive and its role in hormone replacement therapy. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C23H31ClO4
  • Molecular Weight : 406.943 g/mol
  • CAS Number : 2658-74-4
  • IUPAC Name : (6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl acetate

This compound acts primarily as a progestin by binding to the progesterone receptor (PR). This interaction leads to several downstream effects:

  • Inhibition of Ovulation : The compound prevents ovulation by inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Studies indicate that chlormadinone acetate can effectively block the ovarian responses following mating in animal models .
  • Endometrial Effects : It promotes changes in the endometrium that are conducive to implantation and maintenance of pregnancy. This is crucial for its application in hormone replacement therapies .
  • Androgenic Properties : Chlormadinone acetate also exhibits anti-androgenic activity, making it useful in treating conditions like hirsutism and acne .

Pharmacodynamics

The pharmacodynamics of chlormadinone acetate reveal its potency and efficacy in various therapeutic contexts:

  • Gestagenic Activity : It has strong gestagenic effects similar to natural progesterone.
  • Androgen Antagonism : The compound acts as a potent androgen antagonist, which is beneficial in treating androgen-dependent disorders .

Pharmacokinetics

Chlormadinone acetate is absorbed well when administered orally and has a half-life that supports once-daily dosing in contraceptive applications. Its metabolism primarily occurs in the liver through hydroxylation processes.

Case Studies

Several studies have documented the biological effects of chlormadinone acetate:

  • Contraceptive Efficacy : A clinical trial demonstrated that women using chlormadinone acetate experienced a significant reduction in ovulation rates compared to control groups. The study highlighted its effectiveness as part of combination hormonal contraceptives .
  • Hormonal Replacement Therapy : Research involving postmenopausal women indicated that chlormadinone acetate could alleviate symptoms associated with estrogen deficiency while maintaining endometrial health .
  • Treatment of Androgenic Disorders : In patients with conditions like polycystic ovary syndrome (PCOS), chlormadinone acetate showed promise in reducing symptoms such as excessive hair growth and acne due to its anti-androgenic properties .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Ovulation InhibitionBlocks LH secretion; prevents ovulation
Endometrial ModulationPrepares endometrium for implantation
Anti-androgenic ActionReduces androgen effects in skin
Hormonal ReplacementAlleviates menopausal symptoms

Properties

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20-,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVGANSDLNPXGO-LIASLNQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.